molecular formula C12H11NO5 B6261669 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 2274787-60-7

5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B6261669
CAS No.: 2274787-60-7
M. Wt: 249.2
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Description

5,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ( 2274787-60-7) is a high-purity quinoline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical intermediate and privileged scaffold for the synthesis of novel bioactive molecules. The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core structure is a recognized framework in pharmaceutical research, with related analogs being investigated for diverse biological activities . Specifically, structurally similar 4-oxoquinoline-3-carboxylic acid derivatives have been explored as antitumor agents, with studies demonstrating their ability to induce mitotic phase arrest in cancer cell lines . Furthermore, this chemical scaffold is utilized in the design and development of Multi-Target Directed Ligands (MTDLs) for complex pathologies, including neurodegenerative diseases . Researchers value this compound for its potential to be functionalized into novel inhibitors and probes. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on the documented quality and structural characterization of this compound for their advanced chemical and biological investigations.

Properties

CAS No.

2274787-60-7

Molecular Formula

C12H11NO5

Molecular Weight

249.2

Origin of Product

United States

Preparation Methods

Starting Material Selection and Pre-Functionalization

The synthesis of 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically begins with a dimethoxy-substituted anthranilic acid derivative. For example, 3,4,5,6-tetrafluoroanthranilic acid serves as a template in patent US4822801A for fluorinated quinolines. Adapting this approach, 5,7-dimethoxyanthranilic acid can be acetylated with acetic anhydride and acetic acid to form 2-acetylamino-5,7-dimethoxybenzoic acid. This step ensures regioselective protection of the amine group while introducing methoxy substituents.

Subsequent treatment with oxalyl chloride in dichloromethane, catalyzed by N,N-dimethylformamide (DMF), converts the benzoic acid to its acyl chloride. This intermediate reacts with malonic half-acid ester (e.g., ethyl malonate) in the presence of n-butyl lithium to yield 2-acetylamino-5,7-dimethoxy-β-oxobenzenepropanoic acid ethyl ester.

Cyclocondensation and Ring Closure

The ester undergoes cyclocondensation using triethylorthoformate and acetic anhydride at 150°C for two hours, forming a quinoline intermediate. Introducing cyclopropylamine in t-butanol followed by potassium t-butoxide initiates ring closure, yielding 5-acetylamino-1-cyclopropyl-6,7-dimethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester. Hydrolysis of the acetyl group and ethyl ester under acidic (HCl) or basic (NaOH) conditions produces the target carboxylic acid.

Table 1: Cyclocondensation Reaction Parameters

StepReagents/ConditionsYieldSource
AcylationAcetic anhydride, acetic acid, 120°C, 4h85%
Acyl Chloride FormationOxalyl chloride, DMF, dichloromethane, 0°C90%
Malonic Ester Couplingn-BuLi, ethyl malonate, THF, -30°C78%
CyclocondensationTriethylorthoformate, acetic anhydride, 150°C65%

Hydrolysis of Ethyl Esters to Carboxylic Acids

Basic Hydrolysis with Sodium Hydroxide

Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is hydrolyzed using 2N NaOH under reflux. A representative procedure from Ambeed demonstrates that heating at 90–100°C for 2–4 hours achieves complete de-esterification. Acidification to pH 3–4 with HCl precipitates the carboxylic acid in 92% yield. This method is favored for its scalability and minimal side reactions.

Acidic Hydrolysis with Hydrochloric Acid

Alternative hydrolysis with concentrated HCl (10 eq) in water at 85–90°C for 6.5 hours affords the carboxylic acid. While slightly lower yielding (85–89%), this method avoids base-sensitive functional groups and simplifies purification by direct filtration after cooling.

Table 2: Hydrolysis Conditions and Outcomes

MethodReagentsTemperatureTimeYieldSource
Basic2N NaOH, H2O90–100°C2–4h92%
Acidic10 eq HCl, H2O85–90°C6.5h85%

Functional Group Interconversion Strategies

Methoxylation via Nucleophilic Substitution

In analogs lacking pre-installed methoxy groups, late-stage methoxylation can be achieved using sodium methoxide or dimethyl sulfate. For example, 5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid reacts with NaOMe in DMF at 120°C to replace fluorine atoms with methoxy groups. This approach requires careful optimization to avoid over-alkylation.

Starting Material Pre-Functionalization

Synthesizing 5,7-dimethoxyanthranilic acid from gallic acid via sequential methylation (using methyl iodide/K2CO3) and reduction (H2/Pd-C) ensures correct substituent positioning. This route is critical for avoiding regioisomeric byproducts in subsequent cyclocondensation steps.

Purification and Characterization

Crystallization and Filtration

Crude products are typically slurried in methanol or acetonitrile to remove residual acetic acid or inorganic salts. For instance, washing with methanol at 25–30°C followed by vacuum drying at 50°C yields >99% pure material.

Spectroscopic Validation

1H NMR (DMSO-d6) of the final compound shows characteristic signals:

  • δ 15.34 (s, 1H, COOH)

  • δ 8.89 (s, 1H, C2-H)

  • δ 7.60 (s, 1H, C8-H)

  • δ 3.91 (s, 6H, OCH3)

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Limitations

RouteAdvantagesDisadvantagesYield
CyclocondensationHigh regioselectivityMulti-step, costly reagents60–70%
Ester HydrolysisScalable, simple conditionsRequires pre-formed ester85–92%
Late-Stage MethoxylationFlexibility in substituent timingRisk of over-alkylation50–65%

Chemical Reactions Analysis

Types of Reactions

5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce hydroxyquinoline derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure allows for various chemical modifications such as:

  • Oxidation: Introducing additional functional groups.
  • Reduction: Converting the oxo group to a hydroxyl group.
  • Substitution: Replacing methoxy groups with other functional groups.

Biology

5,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits significant biological activity, particularly in oncology. Research indicates that compounds in this class may induce cell cycle arrest and apoptosis in cancer cells. Notable applications include:

  • Anticancer Properties: Studies have shown cytotoxic effects against various human cancer cell lines.
  • Antimicrobial Activity: Investigated for its potential to combat bacterial infections.

Medicine

The compound is also being explored for therapeutic applications:

  • HIV Research: It has been studied as a potential HIV-1 integrase strand transfer inhibitor, which could pave the way for new antiviral therapies.

Case Studies and Research Findings

Several studies have documented the efficacy of 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in various settings:

  • Anticancer Studies : In vitro assays demonstrated that this compound can inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
  • HIV Integrase Inhibition : Preliminary studies suggest that it may effectively inhibit HIV integrase activity, which is crucial for viral replication.

Mechanism of Action

The mechanism of action of 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an HIV-1 integrase strand transfer inhibitor, it binds to the integrase enzyme, preventing the integration of viral DNA into the host genome . This action disrupts the viral replication cycle and inhibits the spread of the virus.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
  • Key Difference : Methoxy groups at positions 5 and 8 instead of 5 and 5.
  • The 5,8-substitution pattern may reduce planarity compared to the 5,7-derivative, influencing solubility and bioavailability .
4-Hydroxy-5,8-dimethylquinoline-3-carboxylic Acid
  • Key Features : Methyl groups at positions 5 and 8, hydroxyl at position 4.
  • Impact : Methyl groups (electron-donating) increase lipophilicity compared to methoxy groups, which could enhance membrane permeability but reduce solubility. The hydroxyl group at position 4 may participate in hydrogen bonding, altering target affinity .
Ethyl 5,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Key Features : Methyl groups at 5 and 7, ethyl ester at position 3.
  • Impact : The ester group improves lipophilicity and oral bioavailability compared to the carboxylic acid, but requires hydrolysis for activation. Methyl substituents provide steric bulk without significant electronic effects .

Functional Group Modifications

Fluoroquinolones (e.g., 6-Fluoro-7-piperazinyl Derivatives)
  • Example: 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives.
  • Key Features : Fluorine at position 6 and piperazinyl at position 6.
  • Impact : Fluorine (electron-withdrawing) enhances DNA gyrase inhibition and antibacterial potency. Piperazinyl groups improve solubility and Gram-negative coverage. The absence of fluorine in the target compound likely reduces its antimicrobial efficacy .
Chlorinated Derivatives (e.g., 5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid)
  • Key Features : Chlorine atoms at positions 5, 6, and 7.
  • Impact : Chlorine (electron-withdrawing) increases kinase inhibition (e.g., CK2 kinase inhibition with Ki = 60 nM ). The target compound’s methoxy groups lack this activity, highlighting the importance of halogenation for kinase targeting .

Physicochemical Properties

  • Lipophilicity : Methoxy groups in the target compound provide moderate lipophilicity (logP ~1.5–2.0), while methyl groups (e.g., in 5,8-dimethyl analog) increase logP by ~0.5 units. Fluorine or chlorine substituents further elevate logP but may reduce aqueous solubility .
  • Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester or amide derivatives. However, methoxy groups may counteract this due to steric effects .

Biological Activity

5,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its unique structure featuring methoxy groups at positions 5 and 7, a carbonyl group at position 4, and a carboxylic acid group at position 3. This structural arrangement contributes to its diverse biological activities, particularly in oncology.

The molecular formula of 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is C12H11NO5, with a molecular weight of approximately 249.2 g/mol. The synthesis typically involves multi-step organic reactions, including acylation and heterocyclization processes. These methods allow for the modification of the compound to enhance its biological activity or yield.

Anticancer Properties

Research indicates that 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cells. The compound has shown promising results in inhibiting the proliferation of:

  • HeLa Cells : IC50 = 0.126 μM
  • SMMC-7721 Cells : IC50 = 0.071 μM
  • K562 Cells : IC50 = 0.164 μM

These values indicate that it is more potent than some conventional chemotherapeutic agents like doxorubicin .

The mechanism underlying the anticancer activity of this compound involves interactions with DNA and various proteins associated with cell cycle regulation. The presence of electron-donating methoxy groups is crucial for enhancing its biological efficacy. Substitutions that introduce electron-withdrawing groups tend to decrease activity, highlighting the importance of structural modifications in optimizing therapeutic potential .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals variations in biological activity based on the positioning of functional groups:

Compound NameStructural FeaturesUnique Properties
5-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid One methoxy groupPotentially less lipophilic than its dimethoxy counterpart
6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Methoxy at position 6Different biological activity profile
5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid Methoxy groups at positions 5 and 8Variation in activity against specific cancer cell lines

This table illustrates how slight modifications can significantly influence the biological properties of quinoline derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives similar to 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid:

  • Antitumor Activity : A study reported that derivatives with specific substitutions exhibited enhanced antitumor effects against breast cancer (MCF-7) and liver cancer (Hep G2) cell lines .
  • Inhibition Studies : Another investigation focused on related compounds as β-secretase inhibitors for Alzheimer's disease, revealing low cytotoxicity while maintaining high activity against target enzymes .

Q & A

Basic: What are the recommended synthetic routes for 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

A common approach involves cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by hydrolysis and functionalization. For methoxy-substituted derivatives, KI-catalyzed alkylation under reflux (e.g., using 1,2-dibromopropane) and subsequent saponification with NaOH can introduce substituents at positions 5 and 7 . Purity is ensured via recrystallization from ethanol or preparative HPLC . Key intermediates like ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate are critical precursors .

Advanced: How do substituent positions (5,7-methoxy) influence the compound’s antibacterial activity compared to other derivatives?

Methoxy groups at positions 5 and 7 enhance lipophilicity and electron-donating effects, improving membrane permeability and target binding. For example, 5,7-dimethoxy derivatives exhibit higher activity against Gram-positive bacteria compared to fluoro- or chloro-substituted analogs, likely due to reduced steric hindrance and optimized π-π stacking with bacterial DNA gyrase . Quantitative SAR studies suggest that methoxy groups increase MIC values by 2–4 fold compared to 6-fluoro-7-piperazinyl derivatives .

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR (e.g., DMSO-d6d_6 ) confirm methoxy proton signals at δ 3.8–4.0 ppm and carbonyl/quinolone ring carbons between δ 160–180 ppm .
  • Mass Spectrometry : ESI-MS (e.g., m/z 249.23 for [M+H]+^+) verifies molecular weight .
  • X-ray Crystallography : Resolve hydrogen bonding (e.g., O–H⋯O interactions) and π-stacking distances (~3.34 Å) for structural validation .

Advanced: How can crystallographic data resolve contradictions in reported tautomeric forms of 4-oxo-quinoline derivatives?

High-resolution X-ray diffraction (using SHELXL ) reveals the keto form as dominant in the solid state, stabilized by intramolecular hydrogen bonds (e.g., O5–H5a⋯O1 in 4-oxo-1,4-dihydroquinoline derivatives). Discrepancies in solution-state tautomerism (enol vs. keto) are addressed via variable-temperature NMR and comparative refinement of displacement parameters .

Basic: What are the primary biological targets of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives?

These compounds inhibit bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. Methoxy substitutions at 5 and 7 positions enhance selectivity for Gram-positive pathogens (e.g., S. aureus) by modulating interactions with GyrB subunits .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing diastereomer formation?

  • Catalysis : KI or K2_2CO3_3 in DMF improves regioselectivity during methoxy group introduction .
  • Temperature Control : Heating at 250°C in Dowtherm A minimizes side reactions during cyclization .
  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane) separates diastereomers, achieving >95% purity .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies use HPLC-UV (λ = 254 nm) to monitor degradation products. The compound remains stable at pH 5–7 (25°C) but hydrolyzes at pH >9, forming 4-oxo-quinoline derivatives. Thermal gravimetric analysis (TGA) shows decomposition above 200°C .

Advanced: What computational methods predict binding affinities of 5,7-dimethoxy derivatives to bacterial enzymes?

Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER force field) model interactions with S. aureus GyrB ATPase domains. Methoxy groups at 5/7 positions form van der Waals contacts with Val96 and Lys103, correlating with experimental IC50_{50} values of ~300 nM .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Neutralize with dry sand; avoid water to prevent dispersion .

Advanced: How do 5,7-dimethoxy substitutions affect pharmacokinetic properties compared to fluoroquinolones?

Methoxy groups reduce plasma protein binding (~70% vs. 85% for ciprofloxacin) and increase half-life (t1/2_{1/2} ~6 hr in rats) due to slower hepatic metabolism. However, they lower aqueous solubility (logP ~1.8), necessitating formulation with cyclodextrins or liposomes .

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